Cas no 69299-55-4 (3-(2,4-Dimethylphenyl)pyridine)
3-(2,4-Dimethylphenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-dimethylphenyl)pyridine
- 3-(2,4-Dimethylphenyl)pyridine
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- Inchi: 1S/C13H13N/c1-10-5-6-13(11(2)8-10)12-4-3-7-14-9-12/h3-9H,1-2H3
- InChI Key: QDEPWDNZCUGRMP-UHFFFAOYSA-N
- SMILES: N1C=CC=C(C=1)C1C=CC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 178
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
3-(2,4-Dimethylphenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012440-250mg |
3-(2,4-Dimethylphenyl)pyridine |
69299-55-4 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A010012440-500mg |
3-(2,4-Dimethylphenyl)pyridine |
69299-55-4 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A010012440-1g |
3-(2,4-Dimethylphenyl)pyridine |
69299-55-4 | 97% | 1g |
$1519.80 | 2023-09-01 |
3-(2,4-Dimethylphenyl)pyridine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-(2,4-Dimethylphenyl)pyridine
3-(2,4-Dimethylphenyl)pyridine: A Comprehensive Overview
3-(2,4-Dimethylphenyl)pyridine is a heterocyclic aromatic compound that belongs to the family of pyridine derivatives. Its unique structure combines a pyridine ring with a substituted phenyl group at position 3. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
The molecular structure of 3-(2,4-Dimethylphenyl)pyridine comprises a six-membered pyridine ring fused with a five-membered benzene ring. The substituents at positions 2 and 4 on the phenyl group are methyl groups, which impart specific electronic and steric properties to the molecule. These properties make 3-(2,4-Dimethylphenyl)pyridine an interesting candidate for exploring its behavior in different chemical environments.
In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its stability and predictable reactivity make it a preferred choice in various coupling reactions and cyclization processes. Recent studies have focused on its role in transition metal-catalyzed cross-couplings, where it has shown high efficiency in forming carbon-carbon bonds.
One of the most promising applications of 3-(2,4-Dimethylphenyl)pyridine lies in pharmaceutical research. Its structural features enable it to act as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The presence of methyl groups at positions 2 and 4 on the phenyl ring enhances the compound's lipophilicity, which is often desirable for improving bioavailability.
Recent advancements in materials science have also highlighted the potential of 3-(2,4-Dimethylphenyl)pyridine as a precursor for functional polymers and coordination compounds. Its ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensing applications. For instance, it has been employed in the development of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis.
Moreover, the electronic properties of 3-(2,4-Dimethylphenyl)pyridine have made it a subject of interest in photovoltaic research. Its ability to facilitate charge transport makes it a potential component in organic solar cells. Ongoing studies are exploring its role in enhancing the efficiency and stability of these devices.
In summary, 3-(2,4-Dimethylphenyl)pyridine is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, coupled with its favorable chemical properties, positions it as a valuable tool in modern chemical research. As new methodologies and technologies continue to emerge, the potential for innovative applications of this compound remains vast and promising.
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